molecular formula C19H21BF2O3 B6319339 4-(Benzyloxy)-2,3-difluorophenylboronic acid pinacol ester CAS No. 2121515-12-4

4-(Benzyloxy)-2,3-difluorophenylboronic acid pinacol ester

Cat. No.: B6319339
CAS No.: 2121515-12-4
M. Wt: 346.2 g/mol
InChI Key: GDADQWZJMSNSSN-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2,3-difluorophenylboronic acid pinacol ester is a fluorinated aryl boronic ester with the molecular formula C₁₉H₂₀BF₂O₃ (exact structure inferred from related compounds in and ). It features a benzyloxy group at the para position and fluorine atoms at the ortho and meta positions relative to the boronic ester moiety. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl systems, which are critical in pharmaceutical and materials chemistry. Its benzyloxy group enhances steric bulk and modulates electronic properties, while fluorine substituents influence regioselectivity and metabolic stability .

Properties

IUPAC Name

2-(2,3-difluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)14-10-11-15(17(22)16(14)21)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDADQWZJMSNSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OCC3=CC=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Bromo-2,3-difluorophenyl Benzyl Ether

The synthesis begins with 2,3-difluorophenol, which undergoes benzylation at the hydroxyl group. Benzyl bromide is introduced under basic conditions (e.g., K₂CO₃ in DMF) to yield 4-benzyloxy-2,3-difluorobenzene. Subsequent regioselective bromination at the para position is achieved using N-bromosuccinimide (NBS) in the presence of Lewis acids such as BF₃·Et₂O.

Reaction Conditions

  • Substrate : 4-Benzyloxy-2,3-difluorobenzene

  • Brominating Agent : NBS (1.1 eq)

  • Catalyst : BF₃·Et₂O (0.1 eq)

  • Temperature : 80–100°C

  • Solvent : Dichloromethane

  • Yield : 85–90%

Miyaura Borylation via Palladium Catalysis

Preparation of Aryl Bromide Precursor

As in Section 1.1, 4-bromo-2,3-difluorophenyl benzyl ether is synthesized.

Cross-Coupling with Bis(pinacolato)diboron

The Miyaura borylation employs a palladium catalyst to replace the bromide with a boronic ester group. This method avoids cryogenic conditions and leverages catalytic systems for efficient boron transfer.

Reaction Conditions

  • Catalyst : Pd(dppf)Cl₂ (5 mol%)

  • Ligand : 1,1′-Bis(diphenylphosphino)ferrocene (dppf)

  • Boron Source : Bis(pinacolato)diboron (1.5 eq)

  • Base : KOAc (3 eq)

  • Solvent : 1,4-Dioxane

  • Temperature : 100°C, 12 h

  • Yield : 80–85%

Advantages

  • Operates under milder conditions compared to lithiation.

  • Scalable for industrial production.

Direct Transesterification from Boronic Acid

Synthesis of 4-(Benzyloxy)-2,3-difluorophenylboronic Acid

The boronic acid is prepared via Grignard reaction or lithiation-boronation (as in Section 1.2).

Pinacol Protection

The boronic acid undergoes transesterification with pinacol in a Dean–Stark apparatus to remove water, driving the reaction to completion.

Reaction Conditions

  • Reagent : Pinacol (1.2 eq)

  • Solvent : Toluene

  • Temperature : Reflux, 6 h

  • Yield : 90–95%

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Halogen-Lithium ExchangeBromination, lithiation, boronation70–75%High regioselectivityCryogenic conditions, air sensitivity
Miyaura BorylationPalladium-catalyzed coupling80–85%Mild conditions, scalabilityRequires expensive Pd catalysts
TransesterificationBoronic acid + pinacol90–95%Simplicity, high yieldRequires pure boronic acid precursor

Optimization and Challenges

Regioselectivity in Bromination

The position of bromination is critical. Use of NBS with BF₃·Et₂O ensures para selectivity, as demonstrated in furan systems. Competing ortho/meta bromination is minimized by steric and electronic effects of the benzyloxy and fluorine substituents.

Purification Challenges

Pinacol boronic esters are prone to hydrolysis. Column chromatography over silica gel with ethyl acetate/hexane (1:4) is recommended, though neutral alumina may improve recovery.

Scalability

The Miyaura method is preferred for large-scale synthesis due to its operational simplicity and compatibility with continuous flow systems .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2,3-difluorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2,3-difluorophenylboronic acid pinacol ester in chemical reactions involves the formation of a boronate complex, which can undergo various transformations depending on the reaction conditions. In the Suzuki-Miyaura coupling, the boronate complex reacts with a palladium catalyst to form a new carbon-carbon bond through a series of oxidative addition, transmetalation, and reductive elimination steps . The presence of the benzyloxy and fluorine groups can influence the electronic properties of the compound, affecting its reactivity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural and functional attributes of 4-(benzyloxy)-2,3-difluorophenylboronic acid pinacol ester with analogous compounds:

Compound Name CAS Number Substituents Molecular Weight Key Features Reference
This compound Not explicitly listed 2-F, 3-F, 4-benzyloxy ~360 (estimated) High steric bulk, enhanced regioselectivity in cross-couplings
3,5-Difluoro-4-hydroxybenzeneboronic acid pinacol ester 1029439-83-5 3-F, 5-F, 4-OH 256.06 Hydroxyl group increases polarity but reduces stability
4-Fluoro-3,5-dimethoxyphenylboronic acid pinacol ester 2096337-82-3 3-OCH₃, 5-OCH₃, 4-F 282.11 Methoxy groups improve solubility; electron-donating effects
2-Fluoro-4-methylthiophenylboronic acid pinacol ester 1436431-16-1 2-F, 4-SCH₃ 268.16 Thioether group introduces sulfur-based reactivity
3,5-Difluorophenylboronic acid pinacol ester Not explicitly listed 3-F, 5-F 214.02 Simplest analog; lacks benzyloxy, used in baseline reactivity studies

Electronic and Steric Effects

  • Benzyloxy vs. Methoxy/Hydroxyl Groups : The benzyloxy group in the target compound provides greater steric hindrance compared to methoxy or hydroxyl analogs, reducing undesired side reactions in cross-couplings. However, methoxy derivatives (e.g., 4-fluoro-3,5-dimethoxyphenylboronic ester) exhibit better solubility in polar solvents due to their electron-donating nature .
  • Fluorine Positioning : Fluorine at the 2- and 3-positions (target compound) vs. 3- and 5-positions (e.g., 3,5-difluoro-4-hydroxy analog) alters regioselectivity. For instance, 2,6-difluorophenylboronic esters show ortho-to-fluorine selectivity in Ir-catalyzed borylation, whereas trifluoromethyl substitutions disrupt this pattern .

Reactivity in Cross-Coupling Reactions

  • The target compound’s benzyloxy group slows transmetalation in Suzuki reactions compared to non-benzylated analogs, requiring optimized Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures .
  • 3,5-Difluoro-4-hydroxybenzeneboronic ester () is less reactive in anhydrous conditions due to its hydroxyl group’s propensity for protodeboronation, necessitating protective group strategies.

Solubility and Stability

  • Solubility : The benzyloxy group enhances lipophilicity, making the compound soluble in THF and DCM but less so in aqueous systems. In contrast, hydroxylated analogs () require polar aprotic solvents like DMF .
  • Stability : Fluorine atoms improve metabolic stability, while the pinacol ester moiety protects the boronic acid from oxidation, ensuring longer shelf life compared to unprotected boronic acids .

Biological Activity

4-(Benzyloxy)-2,3-difluorophenylboronic acid pinacol ester, also known by its IUPAC name, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a difluorophenyl group and a benzyloxy substituent, contributing to its reactivity and biological profile.

  • Molecular Formula : C19H21BF2O3
  • Molecular Weight : 346.18 g/mol
  • Purity : 96%
  • Physical State : Solid
PropertyValue
Synonym4-Benzyloxy-2,3-difluorophenylboronic acid pinacol ester
Chemical StructureChemical Structure
Hazard StatementsH303, H313, H320

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that boronic acids can act as inhibitors of various kinases involved in cancer progression. Specifically, this compound has been investigated for its potential to inhibit c-MET kinase, which plays a critical role in tumor growth and metastasis.

A study published in the Journal of Medicinal Chemistry highlighted the optimization of boronic acid derivatives as dual inhibitors of c-MET kinase, showcasing their efficacy in preclinical models of cancer .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols in proteins, which can lead to alterations in enzyme activity and cellular signaling pathways. This interaction is particularly relevant in targeting kinases involved in cancer cell proliferation.

Study 1: Inhibition of c-MET Kinase

In a recent investigation, researchers synthesized several boronic acid derivatives and evaluated their ability to inhibit c-MET kinase activity. The study demonstrated that modifications to the boronic acid structure significantly impacted inhibitory potency. The compound this compound showed promising results with an IC50 value indicative of effective inhibition compared to other tested compounds .

Study 2: Antimicrobial Activity

Another area of research focused on the antimicrobial properties of boronic acids. It was found that certain derivatives exhibited activity against various bacterial strains. The mechanism was attributed to the ability of these compounds to disrupt bacterial cell wall synthesis and function. While specific data on this compound’s antimicrobial activity remains limited, the structural similarities with known active compounds suggest potential efficacy.

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